Enhanced Computed Lipophilicity (XLogP3) vs. Des-Methyl Piperidine Analog (CAS 941916-26-3)
The target compound incorporates a 4-methyl substituent on the piperidine ring, which is absent in the direct des-methyl analog 1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 941916-26-3). This methyl group increases computed lipophilicity: the target compound has an XLogP3 of 3.7, while the des-methyl analog (C18H22N4O2S) is predicted to have a lower logP of approximately 3.0–3.2 [1]. This difference of ~0.5–0.7 logP units corresponds to an estimated 3- to 5-fold increase in partition coefficient, which can significantly influence membrane permeability and non-specific protein binding in cellular assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (C19H24N4O2S, MW 372.49) |
| Comparator Or Baseline | Des-methyl analog (CAS 941916-26-3, C18H22N4O2S, MW 358.5); XLogP3 estimated ~3.0–3.2 |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +0.7 units |
| Conditions | PubChem computed property (XLogP3 3.0 algorithm); comparator logP estimated by structural analogy |
Why This Matters
For cell-based screening, a 0.5–0.7 logP increase can substantially alter intracellular compound accumulation and apparent potency, making the methylated analog a distinct chemical probe rather than a simple substitute.
- [1] PubChem. (2025). Compound Summary for CID 16897273: 1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea. National Center for Biotechnology Information. View Source
